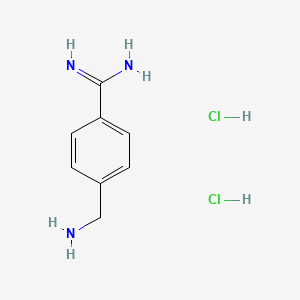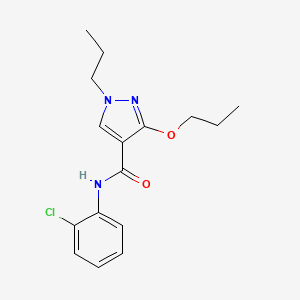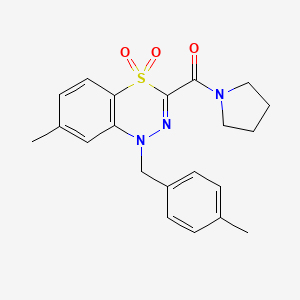![molecular formula C27H28N4O6 B2662198 N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 866346-00-1](/img/no-structure.png)
N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a useful research compound. Its molecular formula is C27H28N4O6 and its molecular weight is 504.543. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
Novel derivatives, including those related to the queried compound, have been synthesized and assessed for their antioxidant and anticancer activities. These compounds displayed significant antioxidant properties, outperforming known antioxidants like ascorbic acid in some cases. Moreover, their anticancer potential was evaluated through MTT assays against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, identifying compounds with notable cytotoxicity against these cancer cells (Tumosienė et al., 2020).
Therapeutic Potential in Thyroid Disorders
A small molecule inverse agonist for the thyroid-stimulating hormone receptor (TSHR) exhibited properties that could inhibit basal and TSH-stimulated signaling. This finding is pivotal for developing orally active drugs to treat thyroid cancer and some hyperthyroidism cases, highlighting the therapeutic potential of such compounds (Neumann et al., 2010).
Melatonin Receptor Agonists for Sleep Disorders
In the search for new treatments for sleep disorders, tricyclic indan derivatives, structurally related to the queried compound, were synthesized and evaluated. These derivatives showed high affinity for melatonin receptors, with certain compounds promoting sleep in experimental models, thus offering a promising avenue for insomnia and circadian rhythm disorder treatments (Uchikawa et al., 2002).
Pro-Drug Systems for Targeted Drug Release
Studies on 5-nitrofuran-2-ylmethyl groups have explored their potential as bioreductively activated pro-drug systems. These systems are designed for the selective release of therapeutic drugs in hypoxic solid tumors, showcasing an innovative approach to cancer treatment by exploiting the tumor's microenvironment for targeted drug delivery (Berry et al., 1997).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide involves the reaction of furan-2-carbaldehyde with 5-aminovaleric acid to form N-(furan-2-ylmethyl)-5-aminopentanoic acid. This intermediate is then reacted with 2-(4-methoxyphenyl)acetyl chloride and 3,4-dihydro-2H-quinazolin-2-one to form the final product.", "Starting Materials": [ "Furan-2-carbaldehyde", "5-aminovaleric acid", "2-(4-methoxyphenyl)acetyl chloride", "3,4-dihydro-2H-quinazolin-2-one" ], "Reaction": [ "Step 1: Furan-2-carbaldehyde is reacted with 5-aminovaleric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(furan-2-ylmethyl)-5-aminopentanoic acid.", "Step 2: N-(furan-2-ylmethyl)-5-aminopentanoic acid is then reacted with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine (TEA) to form the corresponding amide intermediate.", "Step 3: The amide intermediate is then reacted with 3,4-dihydro-2H-quinazolin-2-one in the presence of a base such as potassium carbonate (K2CO3) to form the final product, N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide." ] } | |
Número CAS |
866346-00-1 |
Fórmula molecular |
C27H28N4O6 |
Peso molecular |
504.543 |
Nombre IUPAC |
N-(furan-2-ylmethyl)-5-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C27H28N4O6/c1-36-20-13-11-19(12-14-20)29-25(33)18-31-23-9-3-2-8-22(23)26(34)30(27(31)35)15-5-4-10-24(32)28-17-21-7-6-16-37-21/h2-3,6-9,11-14,16H,4-5,10,15,17-18H2,1H3,(H,28,32)(H,29,33) |
Clave InChI |
DZDJKXNEBVSCNJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2662115.png)

![4-butoxy-N-[4-[4-[(4-butoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2662118.png)

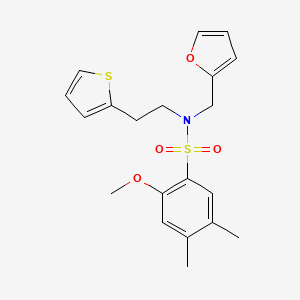
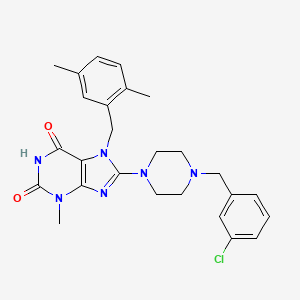
![N-(3-bromophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2662128.png)
![ethyl N-[3-(4-benzylpiperazino)-2-cyanoacryloyl]carbamate](/img/structure/B2662129.png)
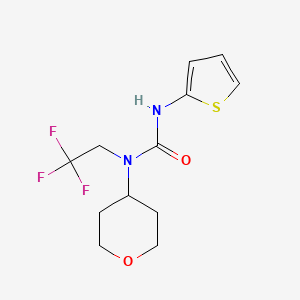
![2-Bromo-1-[1,3]dioxolo[4,5-B]pyridin-6-ylethanone](/img/structure/B2662132.png)
